molecular formula C8H12BrN3OS B7811666 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B7811666
M. Wt: 278.17 g/mol
InChI Key: PBCULBGTDITBQM-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a bromo group and an ethyl group attached to the thiadiazole ring, as well as a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

  • Preparation of 5-ethyl-1,3,4-thiadiazol-2-amine: This can be achieved by reacting ethylamine with carbon disulfide and hydroxylamine hydrochloride.

  • Bromination: The 5-ethyl-1,3,4-thiadiazol-2-amine is then brominated using bromine in the presence of a suitable solvent, such as acetic acid.

  • Amide Formation: Finally, the brominated thiadiazole is reacted with butanoyl chloride to form the desired butanamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in the formation of a hydrogen bromide byproduct.

  • Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: Hydrogen bromide (HBr)

  • Substitution: Various alkyl or aryl-substituted thiadiazoles

Scientific Research Applications

2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex thiadiazole derivatives.

  • Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.

  • Medicine: Thiadiazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.

  • Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide exerts its effects involves interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific derivatives involved.

Comparison with Similar Compounds

  • N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.

  • 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a methyl group instead of ethyl.

Uniqueness: 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group and the butanamide moiety may enhance its binding affinity and efficacy compared to similar compounds.

Biological Activity

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H12BrN3OSC_8H_{12}BrN_3OS with a molecular weight of 278.17 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number919967-92-3
Molecular FormulaC₈H₁₂BrN₃OS
Molecular Weight278.17 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing a thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiadiazole ring can enhance cytotoxicity.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, compounds have been noted to inhibit tubulin polymerization and induce apoptosis in cancer cells .
  • Research Findings :
    • A study reported that related thiadiazole derivatives exhibited IC₅₀ values ranging from 0.28 to 9 μg/mL against breast cancer cell lines .
    • Another investigation highlighted the selectivity of these compounds for cancer cells over normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. The compound's ability to disrupt microbial cell walls and inhibit vital metabolic pathways contributes to its efficacy against various pathogens.

  • Antifungal Activity : Research has shown that certain thiadiazole derivatives possess antifungal properties, suggesting their utility in treating fungal infections .
  • Antibacterial Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, supporting their application as potential antibacterial agents .

Study on Anticancer Properties

In a notable study published in 2019, researchers screened a library of compounds including this compound for anticancer activity using multicellular spheroids as a model system. The results indicated significant cytotoxic effects with an IC₅₀ value of 3.5 μM against specific cancer cell lines.

Study on Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy of related thiadiazole compounds revealed that they inhibited bacterial growth at concentrations as low as 10 μg/mL. This study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Properties

IUPAC Name

2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3OS/c1-3-5(9)7(13)10-8-12-11-6(4-2)14-8/h5H,3-4H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCULBGTDITBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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